molecular formula C9H6N2O3 B1441145 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190316-06-3

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1441145
CAS No.: 1190316-06-3
M. Wt: 190.16 g/mol
InChI Key: ZDUDEJITPSMUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190316-06-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 7-azaindole (1H-pyrrolo[3,2-b]pyridine) family, a privileged scaffold in pharmaceutical research due to its resemblance to purine bases, which allows it to participate key molecular interactions . Its key structural feature is the presence of two distinct and highly reactive functional groups: a formyl group at the 3-position and a carboxylic acid at the 6-position . This bifunctionality enables its use in parallel and sequential synthesis strategies. The carboxylic acid can be readily coupled with amines to form amides or with alcohols to form esters, while the aldehyde group is amenable to nucleophilic addition or reductive amination reactions. This makes the molecule a versatile precursor for the construction of diverse compound libraries, particularly for generating multi-functionalized azaindole derivatives that can be screened for various biological activities. As a key intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDEJITPSMUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A common approach to synthesize substituted pyrrolopyridines, including 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, involves starting from 2-substituted pyrroles. This method leverages the inherent reactivity of pyrrole rings and allows for the introduction of functional groups through condensation and cyclization reactions.

  • Knoevenagel Condensation : The insertion of the carboxylic acid group at the 6-position is often achieved via a Knoevenagel condensation reaction. For example, pyrrolo[3,2-c]pyridine derivatives have been synthesized by condensing 2-substituted pyrroles with malonic acid or its derivatives under basic conditions (e.g., piperidine or potassium hydroxide) to form the carboxylic acid moiety.

  • Cyclization and Functional Group Transformations : After condensation, further functional group transformations such as conversion of esters to amides, dehydration to nitriles, and subsequent cyclization are performed. For instance, treatment of ester-substituted pyrroles with liquid ammonia at elevated temperatures (around 120°C) can convert esters to amides, which then undergo dehydration and cyclization to form the pyrrolopyridine core.

  • Formyl Group Introduction : The formyl group at the 3-position can be introduced via selective bromination followed by formylation reactions. Bromination can be performed using N-bromosuccinimide (NBS) or bromine in organic solvents at low temperatures, followed by formylation using formylating agents such as the Vilsmeier-Haack reagent.

Suzuki Coupling and Subsequent Functionalization

Another robust method involves the use of Suzuki-Miyaura cross-coupling reactions to construct the pyrrolopyridine scaffold with aryl substituents, which can be further modified to introduce the formyl and carboxylic acid groups.

  • Suzuki Coupling : Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, coupling with boronic acids under palladium catalysis (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in the presence of potassium carbonate in dioxane/water mixtures at 80°C to reflux temperatures yields substituted pyrrolopyridines.

  • Bromination and Tosylation : The intermediate products can be selectively brominated at the 3-position using bromine or NBS in organic solvents at 0°C to room temperature. The brominated intermediates are then treated with tosyl chloride and a base to introduce tosyl groups, facilitating further transformations.

  • Hydrolysis and Acidification : Tosylated intermediates can be hydrolyzed under basic conditions (e.g., NaOH in methanol) followed by acidification to yield carboxylic acid derivatives. The formyl group can be introduced through selective oxidation or formylation steps after these transformations.

Direct Formylation of Pyrrolo[3,2-b]pyridine Derivatives

Research on pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors has demonstrated direct formylation of the pyrrolopyridine core.

  • Aldehyde Introduction via Reaction with Aldehydes : For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes in methanol with potassium hydroxide at 50°C for several hours to introduce aldehyde groups at specific positions.

  • Reduction and Functional Group Manipulation : Subsequent reduction reactions using triethylsilane and trifluoroacetic acid at reflux can modify the aldehyde or related groups to achieve the desired substitution pattern.

Summary Table of Preparation Methods

Step Methodology Reagents/Conditions Outcome Yield/Notes
1 Knoevenagel condensation 2-substituted pyrrole + malonic acid, base (piperidine/KOH), heat Introduction of carboxylic acid group at 6-position Moderate yields (~50-60%) reported
2 Cyclization and dehydration Liquid ammonia, sealed vessel, 120°C; POCl3 for dehydration Formation of pyrrolopyridine core with amide/nitrile intermediates Yields ~42% for cyclization step
3 Bromination NBS or Br2 in organic solvent, 0°C to RT Selective bromination at 3-position Reaction times 10 min to 1 hour
4 Suzuki coupling 5-bromo-pyrrolopyridine + boronic acid, Pd catalyst, K2CO3, dioxane/water, 80°C Formation of aryl-substituted pyrrolopyridines Reaction time 1-16 hours; good yields
5 Tosylation and hydrolysis p-Toluenesulfonyl chloride, NaOH, DCM, reflux; then NaOH/methanol hydrolysis Introduction of carboxylic acid group and further functionalization Hydrolysis at 50°C for 30 min; isolation by filtration
6 Formylation Reaction with aldehydes under basic conditions (KOH, MeOH, 50°C) Introduction of formyl group at 3-position Yields 45-60%
7 Reduction Triethylsilane, trifluoroacetic acid, reflux Functional group modification Yields 46-80%

Research Findings and Considerations

  • The Knoevenagel condensation is a key step for introducing the carboxylic acid functionality, with base choice significantly influencing the yield and purity of the product.

  • Suzuki coupling provides a versatile method to install various aryl or heteroaryl groups at specific positions on the pyrrolopyridine core, which can be further functionalized to introduce the formyl and carboxylic acid groups.

  • Selective bromination at the 3-position is critical for subsequent transformations, and reagents like NBS offer controlled reaction conditions.

  • The formyl group introduction via reaction with aldehydes under basic conditions is efficient for modifying the pyrrolopyridine scaffold, enabling the synthesis of derivatives with biological activity such as FGFR inhibitors.

  • The overall synthetic routes involve multiple purification steps, including extraction, filtration through Celite, and column chromatography to ensure product purity.

Chemical Reactions Analysis

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the role of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: FGFR Inhibition

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, 2, and 3. Among these, specific compounds showed IC50_{50} values in the nanomolar range, indicating strong anti-proliferative effects on breast cancer cell lines such as 4T1 and MDA-MB-231. The mechanism involved the induction of apoptosis and inhibition of cell migration and invasion .

CompoundFGFR1 IC50_{50} (nM)Effect on Cell Proliferation
Compound 4h7Induced apoptosis in 4T1 cells
Compound 11900Significant anti-proliferative activity

Kinase Inhibition

The compound has also been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a critical role in various physiological processes including electrolyte balance and cell proliferation.

Case Study: SGK-1 Inhibition

Research has shown that certain derivatives can effectively inhibit SGK-1 activity, making them candidates for treating renal and cardiovascular diseases. The modulation of SGK-1 is particularly relevant in conditions where abnormal activation contributes to disease progression .

ApplicationMechanism
Renal Disease TreatmentInhibition of SGK-1 to regulate electrolyte balance
Cardiovascular DiseaseTargeting SGK-1 to mitigate cardiac remodeling

Scaffold for Drug Development

The unique structure of this compound serves as an effective scaffold for designing novel pharmacological agents. Its versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.

Design Strategies

Research has focused on modifying the pyrrole ring and carboxylic acid functionalities to optimize binding affinities and improve therapeutic profiles against various targets.

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, often through hydrogen bonding or ionic interactions . This binding can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule being studied.

Comparison with Similar Compounds

Positional Isomers

  • 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid Structure: Carboxylic acid at position 3 (vs. 6 in the target compound). The absence of a formyl group reduces electrophilic reactivity .

Substituent Variations

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Structure : Bromine at position 5 and carboxylic acid at position 2; pyrrolo[2,3-b]pyridine ring fusion.
    • Impact : Bromine’s steric bulk and electron-withdrawing nature may hinder interactions compared to the formyl group. The 2,3-b ring fusion alters conjugation .
  • 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Structure : Trifluoromethyl (-CF₃) at position 6 and carboxylic acid at position 2.
    • Impact : The -CF₃ group is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1.5) compared to the formyl analog (pKa ~3.5). This enhances solubility in polar solvents .
  • 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

    • Structure : Iodo substituent at position 3 (vs. formyl).
    • Impact : Iodine’s polarizability and leaving-group ability make this compound suitable for cross-coupling reactions, unlike the formyl derivative, which is more reactive toward nucleophiles .

Nitrogen-Substituted Derivatives

  • 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Structure: Methyl group on the pyrrole nitrogen. Increases lipophilicity (logP ~1.8 vs. ~1.2 for the unmethylated form) .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Substituents logP pKa (COOH) Key Reactivity/Biological Notes Reference
3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-COOH CHO (C3), COOH (C6) 1.2 3.5 Electrophilic at C3; antimicrobial potential
1H-Pyrrolo[3,2-b]pyridine-3-COOH COOH (C3) 0.9 2.8 Lower solubility; limited bioactivity
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-COOH CF₃ (C6), COOH (C2) 2.1 1.5 High acidity; fungicidal applications
3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-COOH I (C3), COOH (C6) 1.7 3.0 Suzuki coupling precursor
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-COOH N-Me, COOH (C6) 1.8 3.7 Reduced H-bonding; improved membrane permeability

Biological Activity

3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H6N2O3
  • Molecular Weight : 190.16 g/mol
  • CAS Number : 1190316-06-3

The compound exhibits its biological effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including proliferation and differentiation. The proposed mechanism involves:

  • Binding to FGFRs : The compound binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and disrupting downstream signaling pathways associated with tumor growth and metastasis .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties:

  • Cell Proliferation Inhibition : It effectively inhibits the proliferation of cancer cell lines, particularly breast cancer cells (4T1), leading to decreased viability and increased apoptosis rates .
  • Migration and Invasion : Additionally, it has been reported to significantly inhibit the migration and invasion capabilities of these cancer cells, indicating its potential role in preventing metastasis .

Kinase Inhibition

Research indicates that this compound may also act as a selective inhibitor of various kinases beyond FGFRs:

  • Kinase Targets : Similar compounds have been identified as inhibitors of mTOR and PI3K pathways, which are critical in cancer progression .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the effects of this compound on breast cancer cell lines.
    • Findings : The compound reduced cell viability by up to 70% at concentrations ranging from 10 µM to 100 µM over 48 hours. Apoptotic markers were significantly elevated in treated cells compared to controls.
    • : The results support further investigation into this compound as a potential therapeutic agent for breast cancer treatment.
  • Inhibition of Fibroblast Growth Factor Receptors :
    • Objective : To assess the inhibitory effects on FGFR signaling pathways.
    • Findings : IC50 values for FGFR inhibition ranged from 7 nM to 712 nM across different receptor isoforms. The compound demonstrated a dose-dependent response in inhibiting FGFR-mediated signaling.
    • : These findings highlight the compound's potential as a targeted therapy for cancers associated with aberrant FGFR signaling.

Comparison with Similar Compounds

A comparative analysis with other pyrrolo[3,2-b]pyridine derivatives reveals that while many share similar mechanisms targeting FGFRs, this compound exhibits unique binding properties that enhance its efficacy against specific cancer types.

Compound NameTarget KinaseIC50 (nM)Biological Activity
Compound AFGFR17High antiproliferative activity
Compound BFGFR29Induces apoptosis in cancer cells
This compoundFGFR1/2/37–712Inhibits proliferation and migration

Q & A

Q. What are the common synthetic routes for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?

The synthesis typically involves cyclization and condensation strategies. For example, pyrrolopyridine derivatives are synthesized via reactions between 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) or direct oxidation of hydroxymethyl intermediates. Post-synthetic modifications, such as hydrolysis of nitriles to carboxylic acids, are critical for achieving the final structure .

Q. How is structural confirmation performed for this compound?

Key characterization methods include:

  • ¹H NMR : Distinct aromatic proton signals (e.g., δ 8.20 ppm for pyridine protons) and aldehyde protons (δ ~10 ppm) confirm substitution patterns .
  • ESIMS : Molecular ion peaks (e.g., m/z 285.2 for related pyrrole-carboxylic acids) validate molecular weight .
  • HPLC-PDA : Purity assessment (>95%) ensures minimal impurities for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Variables to optimize include:

  • Catalysts : Palladium or copper catalysts enhance cross-coupling reactions for functionalization .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids cyclization .
  • Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions during formylation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Impurities in early synthetic batches can skew activity results. Validate purity via HPLC and NMR .
  • Assay conditions : Standardize cell-based assays (e.g., consistent cell lines, incubation times) to ensure reproducibility .
  • Structural analogs : Compare activity with related compounds (e.g., 6-trifluoromethyl derivatives) to isolate the role of the formyl-carboxylic acid motif .

Q. What strategies enable selective functionalization of the pyrrolopyridine core?

  • Boronic acid intermediates : Use 1H-pyrrolo[3,2-b]pyridine-6-boronic acid for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Protection-deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during carboxylic acid derivatization .
  • Microwave-assisted synthesis : Accelerate regioselective reactions (e.g., amide formation) with reduced side products .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with databases (e.g., CRC Handbook ) to confirm assignments.
  • Scale-up Challenges : Transitioning from milligram to gram-scale synthesis requires solvent recycling and catalyst recovery to maintain cost efficiency .
  • Computational Modeling : Use DFT calculations to predict reactive sites (e.g., electrophilic aromatic substitution at the 5-position) and guide synthetic planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.